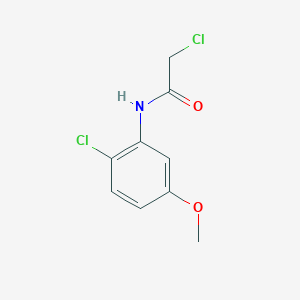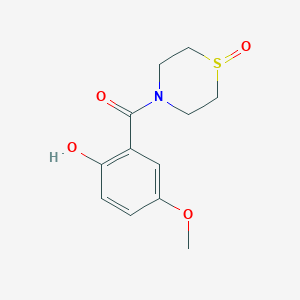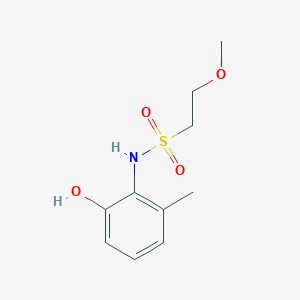![molecular formula C13H12N4O B7588565 N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic uses. It was first synthesized in the 1980s by Pfizer, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a crucial role in regulating various physiological processes in the body. Specifically, N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide acts as a full agonist of both CB1 and CB2 receptors, which are the two primary types of cannabinoid receptors in the body. By activating these receptors, N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide can modulate various signaling pathways and produce a wide range of effects.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide has been shown to produce a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been found to have effects on appetite, mood, and cognition, although the exact mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide for lab experiments is its potency and selectivity for cannabinoid receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the main limitations of N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, further studies are needed to better understand the mechanisms underlying its effects on appetite, mood, and cognition. Finally, there is a need for more research on the safety and toxicity of N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide, particularly with regard to its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 1,3-diketone with hydrazine hydrate to form pyrazoline, followed by the reaction of the pyrazoline with a cyanomethylated aryl halide to form the desired compound. The final product is then purified using chromatography techniques. The synthesis of N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide is a complex process, and it requires a high level of expertise and equipment.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic uses, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic effects in animal models of pain and has also been found to be effective in reducing inflammation in various tissues. Additionally, N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide has been studied for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-9-12(8-15-17-9)13(18)16-11-4-2-10(3-5-11)6-7-14/h2-5,8H,6H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUMZQMMKKCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)


![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)

![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)


![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)
![2-[Isoquinoline-1-carbonyl(methyl)amino]acetic acid](/img/structure/B7588588.png)